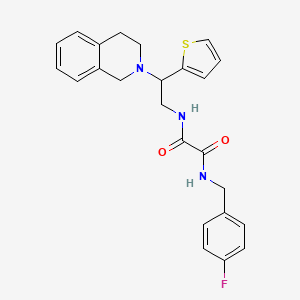

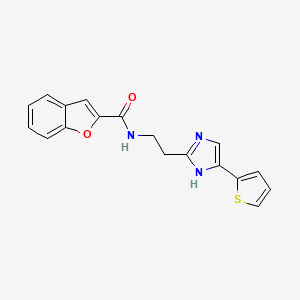

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

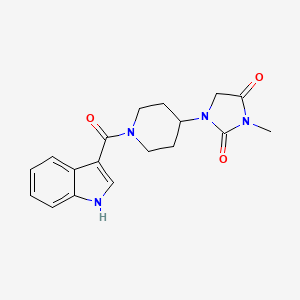

“N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Benzothiazoles, including “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Synthetic Approaches and Characterization

A common theme in the research of N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide derivatives involves their synthesis and structural characterization. Studies have detailed the synthesis of these compounds using different starting materials and conditions to obtain compounds with potential biological activities. For instance, the reaction of benzoyl hydrazide with various aldehydes and ketones has led to a series of benzohydrazide derivatives, characterized by spectroscopic methods like NMR, IR, and mass spectrometry (Santosa et al., 2019; Osyanin et al., 2005).

Biological Activities

The derivatives of this compound have been extensively studied for their biological activities. These include anticancer, antimicrobial, and antifungal properties. For example, some compounds have shown potent in vitro cytotoxic activity against cancer cell lines, such as human promyelocytic leukemia cells (Asegbeloyin et al., 2014). Moreover, derivatives have been reported to exhibit antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Rezki, 2016).

Anticancer Evaluation

Several studies have focused on the anticancer evaluation of benzothiazol-2-yl)benzohydrazide derivatives. These compounds have been synthesized and tested against different cancer cell lines, revealing significant anticancer activity. For instance, compounds have been identified with promising antitumor properties in vitro, offering insights into the development of new therapeutic agents for cancer treatment (Havrylyuk et al., 2010; Kumar et al., 2021).

Orientations Futures

Benzothiazoles, including “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide”, have shown promising biological activities, suggesting their potential in the development of new therapeutic agents . Future research could focus on exploring the specific biological activities of “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” and its potential applications in medicine.

Mécanisme D'action

Target of Action

The primary target of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses .

Result of Action

The inhibition of COX enzymes by N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these responses .

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

Cellular Effects

Benzothiazole derivatives have been reported to have diverse effects on cells, including antimicrobial, antifungal, and antitumor activities .

Molecular Mechanism

It is known that benzothiazole derivatives can exert their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-6-5-9-12-13(10)16-15(20-12)18-17-14(19)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUHPGXYFLQGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)

![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)

![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)